molecular formula C20H38O8 B12664154 Bis(2-(2-butoxyethoxy)ethyl) butanedioate CAS No. 701920-77-6

Bis(2-(2-butoxyethoxy)ethyl) butanedioate

Cat. No.: B12664154
CAS No.: 701920-77-6
M. Wt: 406.5 g/mol
InChI Key: QICCAJUIJTYFGF-UHFFFAOYSA-N
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Description

Bis(2-(2-butoxyethoxy)ethyl) butanedioate, also known as bis(2-(2-butoxyethoxy)ethyl) adipate, is an organic compound with the molecular formula C20H38O8. It is commonly used as a plasticizer in various industrial applications due to its ability to enhance the flexibility and durability of materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(2-(2-butoxyethoxy)ethyl) butanedioate typically involves the esterification of butanedioic acid (also known as succinic acid) with 2-(2-butoxyethoxy)ethanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the esterification process, and the resulting product is purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The raw materials are fed into the reactor, and the product is continuously collected and purified. This process is efficient and cost-effective for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Bis(2-(2-butoxyethoxy)ethyl) butanedioate can undergo various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of butanedioic acid and 2-(2-butoxyethoxy)ethanol.

    Oxidation: The compound can be oxidized to produce corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Hydrolysis: Butanedioic acid and 2-(2-butoxyethoxy)ethanol.

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

Scientific Research Applications

Bis(2-(2-butoxyethoxy)ethyl) butanedioate has several applications in scientific research:

    Chemistry: Used as a plasticizer in polymer chemistry to improve the flexibility and processability of polymers.

    Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to enhance the solubility of hydrophobic drugs.

    Medicine: Studied for its potential use in medical devices and implants to improve their mechanical properties.

    Industry: Widely used in the production of flexible PVC, coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of bis(2-(2-butoxyethoxy)ethyl) butanedioate primarily involves its role as a plasticizer. It interacts with polymer chains, reducing intermolecular forces and increasing the mobility of the chains. This results in enhanced flexibility, durability, and processability of the polymer materials. The compound does not have specific molecular targets or pathways, as its effects are mainly physical rather than biochemical.

Comparison with Similar Compounds

Similar Compounds

  • Bis(2-(2-butoxyethoxy)ethyl) adipate
  • Bis(2-(2-butoxyethoxy)ethyl) hexanedioate
  • Bis(2-(2-butoxyethoxy)ethyl) decanedioate

Uniqueness

Bis(2-(2-butoxyethoxy)ethyl) butanedioate is unique due to its specific ester structure, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it an effective plasticizer for a wide range of polymers, offering improved flexibility and durability compared to other similar compounds.

Properties

CAS No.

701920-77-6

Molecular Formula

C20H38O8

Molecular Weight

406.5 g/mol

IUPAC Name

bis[2-(2-butoxyethoxy)ethyl] butanedioate

InChI

InChI=1S/C20H38O8/c1-3-5-9-23-11-13-25-15-17-27-19(21)7-8-20(22)28-18-16-26-14-12-24-10-6-4-2/h3-18H2,1-2H3

InChI Key

QICCAJUIJTYFGF-UHFFFAOYSA-N

Canonical SMILES

CCCCOCCOCCOC(=O)CCC(=O)OCCOCCOCCCC

Origin of Product

United States

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